An In-depth Technical Guide to the Physicochemical Properties of 4-amino-N-[3-(dimethylamino)propyl]benzamide
An In-depth Technical Guide to the Physicochemical Properties of 4-amino-N-[3-(dimethylamino)propyl]benzamide
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior from the moment of administration to its interaction with the biological target, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ultimate therapeutic efficacy and safety. This guide provides a comprehensive technical overview of the core physicochemical properties of 4-amino-N-[3-(dimethylamino)propyl]benzamide, a molecule of interest for researchers and scientists in the pharmaceutical and life sciences sectors.
This document moves beyond a simple recitation of data points. As a senior application scientist, the goal is to provide a narrative that intertwines fundamental principles with practical, field-proven insights. We will explore not only what the properties are but also why they are critical and how they are reliably determined. The experimental protocols detailed herein are designed to be self-validating, ensuring the generation of robust and reproducible data, a cornerstone of trustworthy scientific research.
Core Physicochemical Profile
A foundational step in the characterization of any potential drug candidate is the determination of its fundamental physicochemical parameters. These values provide the initial roadmap for understanding the compound's likely behavior in biological systems.
Chemical Identity
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IUPAC Name: 4-amino-N-[3-(dimethylamino)propyl]benzamide
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CAS Number: 53461-08-8[1]
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Molecular Formula: C₁₂H₁₉N₃O[1]
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Chemical Structure:
Caption: 2D structure of 4-amino-N-[3-(dimethylamino)propyl]benzamide.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of 4-amino-N-[3-(dimethylamino)propyl]benzamide. It is important to note that while some of these values are experimentally determined, others may be predicted through computational models. For drug development purposes, experimental verification is always the gold standard.
| Property | Value | Significance in Drug Development |
| Molecular Weight | 221.30 g/mol [1] | Influences diffusion and transport across membranes. Generally, lower molecular weight (<500 g/mol ) is favorable for oral absorption. |
| logP | 1.92240[1] | A measure of lipophilicity, which is critical for membrane permeability and absorption. A logP in the range of 1-3 is often considered optimal for oral drugs. |
| pKa | Predicted | The ionization constant(s) determine the charge of the molecule at different physiological pHs, which in turn affects solubility, permeability, and target binding. |
| Aqueous Solubility | To be determined | Crucial for dissolution in the gastrointestinal tract, which is a prerequisite for absorption. Poor solubility is a major hurdle in drug development.[2][3] |
| Melting Point | To be determined | An indicator of the compound's purity and solid-state stability. It can also influence the manufacturing process of the final drug product. |
The "Why" Behind the "What": Implications for Drug Development
The interplay of these physicochemical properties dictates the pharmacokinetic profile of a drug candidate. Understanding these relationships is crucial for making informed decisions throughout the drug development pipeline.[4][5]
Caption: Interrelationship of physicochemical properties and ADME profile.
A drug's journey begins with its release from the dosage form and dissolution in the gastrointestinal fluids, a process heavily reliant on its aqueous solubility.[6][7] For oral administration, the dissolved drug must then permeate the intestinal membrane to enter the bloodstream. This absorption is largely governed by a balance between solubility and lipophilicity (logP).[8] Once in circulation, the drug's distribution to various tissues and its ability to reach the target site are influenced by its pKa, which dictates its ionization state in the blood (pH ~7.4), and its lipophilicity, which affects its ability to cross cellular barriers.[9][10] Finally, the metabolism and excretion of the drug are also linked to these fundamental properties.
Experimental Protocols: A Guide to Robust Data Generation
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 4-amino-N-[3-(dimethylamino)propyl]benzamide. The emphasis is on establishing self-validating systems to ensure the integrity of the generated data.
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a critical parameter that indicates the extent of ionization of a compound at a given pH.[11] For a compound with multiple ionizable groups, like 4-amino-N-[3-(dimethylamino)propyl]benzamide (with an aromatic amine, an aliphatic tertiary amine, and a benzamide moiety), potentiometric titration is a robust method for determining the respective pKa values.[12][13]
Principle: This method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting pH change. The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which the compound is 50% ionized.[11]
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
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Preparation of the Analyte Solution: Accurately weigh a sample of 4-amino-N-[3-(dimethylamino)propyl]benzamide and dissolve it in a known volume of deionized water to a final concentration of approximately 1-5 mM. If solubility is limited, a co-solvent system (e.g., water-methanol) can be used, but the pKa value will be an apparent pKa (pKa') and should be reported as such with the co-solvent composition.
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Calibration of the pH Electrode: Calibrate a high-precision pH meter using at least three standard buffer solutions that bracket the expected pKa values.
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Titration Setup: Place the analyte solution in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C). Use a magnetic stirrer to ensure homogeneity.
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Titration: Add a standardized solution of 0.1 M HCl (to titrate the basic functional groups) in small, precise increments using a calibrated burette or an automated titrator. After each addition, allow the pH reading to stabilize before recording the value.
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Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa values can be determined from the pH at the half-equivalence points. The equivalence points are most accurately determined from the maxima of the first derivative plot (ΔpH/ΔV vs. V) or the zero crossings of the second derivative plot (Δ²pH/ΔV² vs. V).[14]
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
The melting point is a fundamental thermal property that provides information about the purity and solid-state form of a compound. Differential Scanning Calorimetry (DSC) is a highly accurate and reproducible method for its determination.
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. During a phase transition, such as melting, heat is absorbed by the sample, resulting in an endothermic peak on the DSC thermogram. The onset of this peak is taken as the melting point.
Detailed Protocol:
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Sample Preparation: Accurately weigh 1-5 mg of the crystalline 4-amino-N-[3-(dimethylamino)propyl]benzamide into an aluminum DSC pan. Crimp the pan with a lid.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program: Heat the sample at a constant rate, typically 5-10 °C/min, under a nitrogen purge to prevent oxidative degradation.
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Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram. The peak temperature and the enthalpy of fusion (the area under the peak) can also be recorded, providing additional information about the crystalline form.
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[15][16]
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer of a certain pH) at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined.[17]
Caption: Workflow for solubility determination by the shake-flask method.
Detailed Protocol:
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Preparation of the Suspension: Add an excess amount of solid 4-amino-N-[3-(dimethylamino)propyl]benzamide to a vial containing a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid at the end of the experiment is crucial.
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Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure that equilibrium is reached.[18]
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Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation at a high speed or by filtering through a low-binding filter (e.g., 0.22 µm PVDF).
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Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
Conclusion
The physicochemical properties of 4-amino-N-[3-(dimethylamino)propyl]benzamide are critical determinants of its potential as a drug candidate. A comprehensive and accurate characterization of its pKa, logP, solubility, and melting point provides invaluable insights for guiding lead optimization, formulation development, and predicting in vivo performance. The experimental protocols outlined in this guide are designed to be robust and reliable, ensuring the generation of high-quality data that can be trusted to inform key decisions in the drug development process. By embracing a deep understanding of these fundamental properties, researchers and scientists can more effectively navigate the complexities of bringing a new therapeutic agent from the laboratory to the clinic.
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